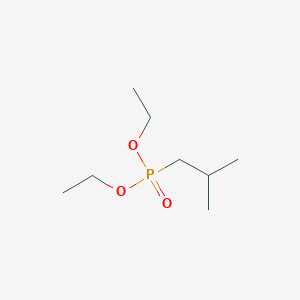
Diethyl isobutylphosphonate
概要
説明
Diethyl isobutylphosphonate is an organophosphorus compound with the chemical formula C8H19O3P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups
科学的研究の応用
Diethyl isobutylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a precursor for the synthesis of biologically active phosphonates, which have potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its use in drug development, particularly for its potential to inhibit certain enzymes involved in disease pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
作用機序
Target of Action
Diethyl isobutylphosphonate primarily targets Diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis and Cholinesterase in humans . These proteins play crucial roles in the metabolism of their respective organisms. Ag85C is responsible for the high affinity of mycobacteria to fibronectin, a large adhesive glycoprotein, which facilitates the attachment of M.tuberculosis to murine alveolar macrophages . Cholinesterase, on the other hand, is an essential enzyme in humans that hydrolyzes the neurotransmitter acetylcholine .
Mode of Action
It is known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
Phosphonates are known to be involved in various biological pathways due to their structural resemblance to phosphates . They can potentially inhibit metabolic enzymes, affecting the pathways these enzymes are involved in .
Result of Action
Given its potential inhibitory effects on metabolic enzymes, it could lead to changes in the metabolic processes of the organisms it targets .
Action Environment
Factors such as temperature, ph, and the presence of other substances could potentially affect its action .
生化学分析
Molecular Mechanism
It’s known that phosphonates can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Studies on similar compounds suggest that it could interact with various transporters or binding proteins .
準備方法
Synthetic Routes and Reaction Conditions
Diethyl isobutylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For example, diethyl phosphite can react with isobutyl bromide under reflux conditions to yield this compound. The reaction typically requires a solvent such as toluene and a catalyst like sodium iodide to proceed efficiently .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Industrial methods often employ advanced catalysts and automated systems to control temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Diethyl isobutylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the isobutyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diethyl phosphonate, while substitution reactions can produce a variety of phosphonate esters .
類似化合物との比較
Similar Compounds
- Diethyl methylphosphonate
- Diethyl chloromethylphosphonate
- Diethyl benzylphosphonate
Comparison
Diethyl isobutylphosphonate is unique due to its isobutyl group, which imparts different steric and electronic properties compared to other phosphonates. This can influence its reactivity and the types of reactions it undergoes. For example, the bulkier isobutyl group may hinder certain reactions, making it less reactive than diethyl methylphosphonate but potentially more selective in its interactions .
特性
IUPAC Name |
1-diethoxyphosphoryl-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h8H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVBQQBRIUYFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(C)C)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348592 | |
| Record name | diethyl isobutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50655-63-5 | |
| Record name | diethyl isobutylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

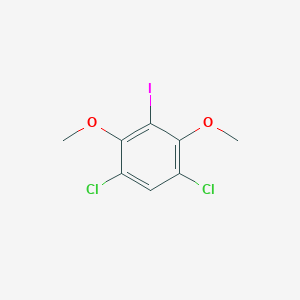

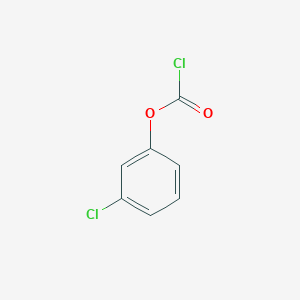
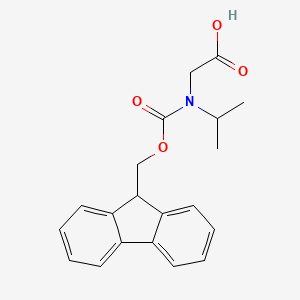
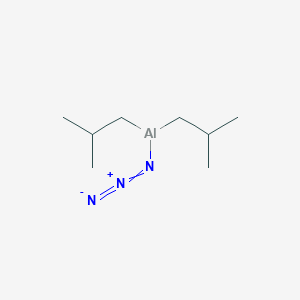
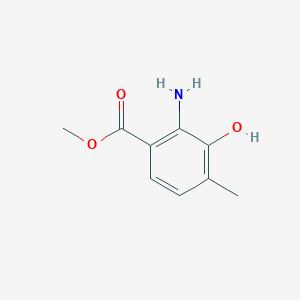
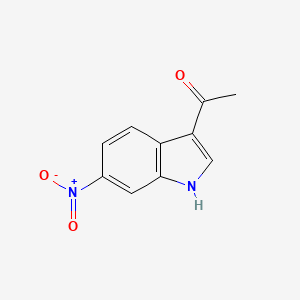
![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)
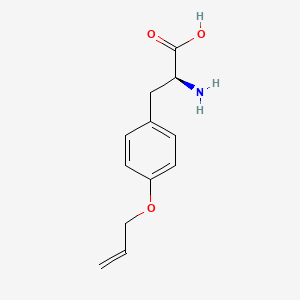
![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)
![[(6-Amino-1,3,5-triazine-2,4-diyl)diimino]bismethanol](/img/structure/B3053002.png)
![5-(4-Chlorophenyl)-6-methylthieno[2,3-D]pyrimidine-4(3H)-thione](/img/structure/B3053003.png)

